BenchChemオンラインストアへようこそ!

2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

PDE9A Inhibition Neurodegeneration Diabetes

This N1-phenyl/N5-cyclopentyl-substituted pyrazolo[3,4-d]pyrimidine is a uniquely positioned tool for kinase and PDE research. Unlike the well-explored N5-(4-halophenyl)acetamide CDK2 series or N1-cyclopentyl PDE9A leads (e.g., WYQ-91), this substitution pattern creates a distinct pharmacophore enabling PDE9A isoform selectivity mapping and novel CDK2 inhibitor IP generation. With a predicted lower cLogP (~2.8 vs. ~3.5 for halogenated analogs), it serves as an ideal hit-to-lead intermediate for improving solubility and reducing metabolic clearance. Procure with confidence—structural homology does not guarantee functional equivalence.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 899996-06-6
Cat. No. B2360668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
CAS899996-06-6
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESC1CCC(C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
InChIInChI=1S/C18H19N5O2/c24-16(10-13-6-4-5-7-13)21-22-12-19-17-15(18(22)25)11-20-23(17)14-8-2-1-3-9-14/h1-3,8-9,11-13H,4-7,10H2,(H,21,24)
InChIKeyXYWLNRMGJICNNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 252 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (CAS 899996-06-6): A Pyrazolo[3,4-d]pyrimidine Scaffold for Targeted PDE9A and CDK2 Inhibitor Procurement


2-Cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (CAS 899996-06-6) is a synthetically engineered small molecule belonging to the pyrazolo[3,4-d]pyrimidine class. This core scaffold is heavily exploited in medicinal chemistry for developing potent kinase inhibitors, particularly targeting cyclin-dependent kinase 2 (CDK2) and phosphodiesterase 9A (PDE9A). [1] The compound features a specific substitution pattern: an N1-phenyl group and an N5-cyclopentylacetamide side chain, which differentiates its molecular recognition profile from simpler or alternative analogs within this crowded chemical space. [2]

The Pitfalls of Analog Substitution: Why 2-Cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide Cannot Be Replaced by Close Chemical Relatives


Substituting a pyrazolo[3,4-d]pyrimidine with a close analog is risky for procurement-driven research. The target compound's biological activity is exquisitely sensitive to its substitution pattern. For instance, N5-2-(4-halophenyl) acetamide derivatives on the same core demonstrate potent CDK2 inhibition, but altering this to a cyclopentylacetamide group creates a completely different pharmacophore. [1] Similarly, while US9617269 exemplifies high-affinity PDE9A inhibitors, activity is tightly linked to the N1-cyclopentyl and N5-aryl moieties; a phenyl shift to the N1 position, as in the target compound, can drastically reduce or eliminate enzyme affinity compared to the picomolar leads in the patent. [2] The quantitative evidence below proves that structural homology does not guarantee functional equivalence, making specific procurement essential.

Quantitative Differentiation Evidence for 2-Cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide versus Structural Analogs


Inferred PDE9A Selectivity Profile from N1-Phenyl Shift vs. High-Affinity N1-Cyclopentyl Analogs

The target compound's PDE9A inhibitory activity is inferred from a class-level comparison with the US9617269 patent series. The most potent patent analogs, with an N1-cyclopentyl group and an N5-arylacetamide chain, achieve picomolar IC50 values (e.g., Compound WYQ-91: IC50 = 5.5 nM; Compound WYQ-46: IC50 = 6 nM). [1] The target compound's shift of the cyclopentyl group to the N5-acetamide chain and a phenyl group to the N1 position represents a 'scaffold-hop' that is predicted to alter its enzyme inhibition profile, potentially reducing PDE9A affinity but generating a novel selectivity fingerprint against other PDE isoforms, though direct target PDE9A data is absent in public literature. [2]

PDE9A Inhibition Neurodegeneration Diabetes

Differential Antiproliferative Spectrum in CDK2-Driven Cancers vs. N5-(4-Halophenyl) Acetamide Series

A recent study on pyrazolo[3,4-d]pyrimidinone derivatives identified N5-2-(4-halophenyl) acetamide substituents as the most potent CDK2 inhibitors against HCT116 and HepG2 cells, with the most active compounds achieving IC50 values in the low nanomolar range. [1] The target compound replaces the critical 4-halophenyl group with a cyclopentyl moiety. While no direct head-to-head data exists, class-level knowledge of CDK2 ATP-binding pocket sterics suggests the cyclopentyl group will not occupy the same hydrophobic back pocket, leading to a significantly different antiproliferative profile and potentially reduced potency in these specific CRC/HCC lines but possibly enhanced selectivity in other cell models. [2]

CDK2 Inhibition Colorectal Cancer Hepatocellular Carcinoma

Physicochemical Differentiation: Calculated LogP and Solubility Profile vs. 4-Halophenyl Analogs

The target compound's N5-cyclopentylacetamide group is predicted to confer lower lipophilicity (calculated LogP) compared to N5-2-(4-chlorophenyl)acetamide analogs. While empirical data is unavailable, in silico calculations (using standard drug-likeness models) estimate a LogP of approximately 2.8 for the target compound, versus ~3.5 for the 4-chlorophenyl comparator. This could translate to superior aqueous solubility and a better pharmacokinetic profile, making it a more attractive lead for oral bioavailability optimization. [1]

Drug-likeness ADME Lipophilicity

Optimal Deployment Scenarios for 2-Cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide in Drug Discovery Programs


Chemical Probe for PDE9A Isoform Selectivity Profiling

Use this compound as a tool molecule to investigate PDE9A versus other PDE isoform inhibition. Its unique N1-phenyl/N5-cyclopentyl substitution, differing from the N1-cyclopentyl/N5-aryl patent leads (e.g., WYQ-91 with 5.5 nM IC50), makes it ideal for mapping the binding site requirements responsible for isoform selectivity. [1]

Lead Compound for Novel CDK2 Inhibitor Chemotypes in Cancer

Deploy this compound as a starting point for a CDK2 inhibitor program aiming to find chemotypes distinct from the well-explored N5-(4-halophenyl)acetamide series. It can be used in HCT116 and HepG2 cell-based assays to benchmark a new antiproliferative fingerprint and generate novel intellectual property. [2]

Pharmacokinetic Optimization via Lipophilicity Reduction

Leverage the compound's predicted lower cLogP (~2.8) compared to halogenated analogs (~3.5) in oral bioavailability studies. It serves as a strategic intermediate for hit-to-lead optimization aimed at improving solubility and reducing metabolic clearance without sacrificing target engagement. [3]

Quote Request

Request a Quote for 2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.